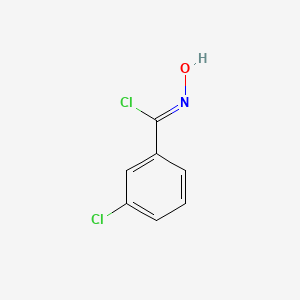

alpha,3-Dichlorobenzaldoxime

Description

BenchChem offers high-quality alpha,3-Dichlorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,3-Dichlorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

29203-59-6 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |

InChI Key |

WQWDKLMCIBTGKV-JXMROGBWSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: alpha,3-Dichlorobenzaldoxime (CAS 29203-59-6)

Scaffold Generation for Isoxazole Therapeutics[1][2]

Part 1: Executive Summary & Strategic Utility

alpha,3-Dichlorobenzaldoxime (CAS 29203-59-6), formally known as 3-chlorobenzohydroximoyl chloride , is a critical high-value intermediate in medicinal chemistry. Unlike transient nitrile oxides which dimerize rapidly, this compound serves as a stable, isolable "warhead" that releases the reactive 3-chlorobenzonitrile oxide dipole in situ upon treatment with a mild base.

For drug development professionals, this compound offers a precise entry point into 1,3-dipolar cycloaddition (Click Chemistry) workflows. It enables the rapid synthesis of 3-(3-chlorophenyl)isoxazoles and isoxazolines —privileged scaffolds found in broad-spectrum antibiotics, COX-2 inhibitors, and novel immunomodulators.

Key Value Proposition:

-

Stability: Overcomes the handling issues of volatile or unstable nitrile oxides.

-

Regioselectivity: Directs the formation of 3,5-disubstituted isoxazoles with high fidelity when reacted with terminal alkynes.

-

The "Magic Chloro" Effect: The meta-chlorine substituent enhances lipophilicity (LogP) and metabolic stability (blocking CYP450 oxidation sites) without introducing the steric bulk of a methyl or tert-butyl group.

Part 2: Chemical Profile & Physicochemical Properties[3][4]

The following data aggregates experimental values and validated computational descriptors essential for formulation and reaction planning.

| Property | Value | Context |

| CAS Number | 29203-59-6 | Unique Identifier |

| IUPAC Name | 3-Chloro-N-hydroxybenzenecarboximidoyl chloride | Systematic Nomenclature |

| Molecular Formula | C₇H₅Cl₂NO | - |

| Molecular Weight | 190.03 g/mol | Stoichiometry Calculation |

| Appearance | White to off-white solid | Crystalline form |

| Melting Point | 58–60 °C | Low melting solid (Handle with care) |

| Solubility | Soluble in DCM, DMF, EtOAc; Insoluble in Water | Lipophilic |

| Reactivity Class | Hydroximoyl Chloride | Precursor to 1,3-dipole |

Part 3: Synthesis & Preparation Protocols

While commercially available, in-house synthesis is often required for isotopic labeling or library scale-up. Below is the Green Chemistry Protocol utilizing Oxone®, which avoids the use of toxic chlorine gas.

Protocol A: Chlorination via Oxone®/HCl

Rationale: This method utilizes oxidative chlorination of the parent aldoxime, generating Cl⁺ equivalents in situ.

Reagents:

-

3-Chlorobenzaldehyde oxime (1.0 equiv)

-

Oxone® (Potassium monopersulfate triple salt) (1.1 equiv)

-

HCl (conc., 12M) (0.5 equiv)

-

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-chlorobenzaldehyde oxime (e.g., 10 mmol) in DMF (20 mL) in a round-bottom flask.

-

Acidification: Add concentrated HCl (5 mmol) slowly. The solution may warm slightly.

-

Oxidation: Add Oxone® (11 mmol) in a single portion. Stir the suspension vigorously at room temperature (20–25 °C).

-

Monitoring: Monitor by TLC (hexane/EtOAc 4:1). The starting oxime (more polar) should disappear within 1 hour, replaced by the less polar hydroximoyl chloride.

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate.

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Usually obtained as a pure white solid.[1] Recrystallize from hexane if necessary.

Synthesis Workflow Visualization

Figure 1: Green chemistry route for the synthesis of alpha,3-Dichlorobenzaldoxime using Oxone-mediated chlorination.

Part 4: Application – The 1,3-Dipolar Cycloaddition

This is the core utility of alpha,3-Dichlorobenzaldoxime. The compound acts as a dipole precursor .

Mechanistic Insight

-

Elimination: Treatment with a mild base (Triethylamine or NaHCO₃) effects the dehydrochlorination of the hydroximoyl chloride.

-

Activation: This generates the transient 3-chlorobenzonitrile oxide (the 1,3-dipole).

-

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkyne or alkene).

-

With Alkynes: Yields Isoxazoles .

-

With Alkenes: Yields Isoxazolines .

-

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-substituted Isoxazoles

Reagents:

-

alpha,3-Dichlorobenzaldoxime (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or t-Butanol/Water (1:1)

Procedure:

-

Setup: In a clean reaction vial, dissolve the alkyne (1.2 mmol) and alpha,3-Dichlorobenzaldoxime (1.0 mmol) in DCM (5 mL).

-

Dipole Generation: Cool the solution to 0 °C in an ice bath to prevent rapid dimerization of the nitrile oxide.

-

Base Addition: Add Et₃N (1.2 mmol) dropwise over 10 minutes. Note: A white precipitate of Et₃N·HCl will form immediately.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with DCM, wash with water (to remove salts), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Mechanism & Pathway

Figure 2: Mechanistic pathway from precursor to isoxazole scaffold. Note the competition between productive cycloaddition and dimerization.

Part 5: Safety & Handling (E-E-A-T)

Critical Warning: Hydroximoyl chlorides are potent skin irritants and potential sensitizers. They are chemically related to acid chlorides and oximes.

-

Vesicant Properties: Avoid all skin contact.[2] These compounds can cause blistering similar to poison ivy (urushiol) due to their alkylating nature.

-

Thermal Instability: Do not heat alpha,3-Dichlorobenzaldoxime above 100 °C without solvent, as the decomposition to nitrile oxide can be exothermic and uncontrolled.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the parent hydroxamic acid or benzaldehyde.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5706359, Alpha-chlorobenzaldoxime. Retrieved March 9, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2023).[3] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. Retrieved March 9, 2026, from [Link]

-

Master Organic Chemistry. (2025). Alkyne Halogenation and Reactivity. Retrieved March 9, 2026, from [Link]

Sources

3-Chlorobenzohydroximoyl Chloride: A Technical Guide to Nitrile Oxide Generation and [3+2] Cycloaddition Workflows

Executive Summary

In the landscape of modern drug discovery and materials science, the construction of functionalized five-membered heterocycles—specifically isoxazoles and isoxazolines—relies heavily on the robust generation of reactive intermediates[1]. 3-Chlorobenzohydroximoyl chloride (also known as 3-chloro-N-hydroxybenzenecarboximidoyl chloride) serves as a critical, stable precursor for the in situ generation of 3-chlorobenzonitrile oxide[1][2]. Because isolated nitrile oxides are prone to rapid dimerization into inactive furoxans (1,2,5-oxadiazole 2-oxides)[3], utilizing a hydroximoyl chloride precursor allows researchers to control the release of the 1,3-dipole via base-mediated dehydrohalogenation, ensuring high-yielding, regioselective [3+2] cycloadditions[2][4].

This whitepaper provides an authoritative, self-validating framework for the synthesis, handling, and application of 3-chlorobenzohydroximoyl chloride, grounded in established mechanistic causality.

Physicochemical Profiling

Understanding the physical parameters of 3-chlorobenzohydroximoyl chloride is essential for predicting its solubility, reactivity, and chromatographic behavior during purification.

Table 1: Core Physicochemical Properties

| Property | Value | Structural Significance |

| Molecular Formula | C₇H₅Cl₂NO[1] | Defines the core mass and isotopic distribution (distinct Cl₃₅/Cl₃₇ ratio). |

| Molecular Weight | 190.02 g/mol [1] | Crucial for stoichiometric calculations during in situ generation. |

| IUPAC Name | 3-chloro-N-hydroxybenzenecarboximidoyl chloride[1] | Unambiguous structural identification. |

| LogP (Octanol/Water) | ~2.1[5] | Indicates moderate lipophilicity; highly soluble in aprotic organic solvents (THF, DCM). |

| Key Functional Groups | Hydroxylamine (-NHOH), Imidoyl Chloride (-C(Cl)=N-)[1] | The acidic N-H proton and the leaving group (Cl⁻) are the mechanistic drivers for dipole formation. |

Mechanistic Framework: The 1,3-Dipolar Cycloaddition Paradigm

The utility of 3-chlorobenzohydroximoyl chloride is entirely predicated on its ability to generate a nitrile oxide. This transformation is not spontaneous; it requires a carefully selected base to initiate a specific cascade of electron transfers.

When a mild tertiary amine (such as triethylamine, Et₃N) is introduced, it deprotonates the hydroxylamine oxygen. The resulting oxyanion intermediate collapses, expelling the chloride ion to form the highly reactive, linear nitrile oxide (Ar-C≡N⁺-O⁻)[2][6]. This 1,3-dipole then undergoes a concerted, stereospecific [3+2] cycloaddition with a dipolarophile (alkene or alkyne). According to Frontier Molecular Orbital (FMO) theory, these specific cycloadditions are typically governed by the LUMO of the dipole interacting with the HOMO of the dipolarophile (an inverse electron-demand dynamic)[4].

Mechanistic pathway of base-mediated nitrile oxide generation and [3+2] cycloaddition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes the causality behind the reagent choice and the In-Process Controls (IPCs) required to verify success before proceeding.

Workflow Overview

Step-by-step synthesis workflow from 3-chlorobenzaldehyde to the final isoxazole scaffold.

Step 1: Synthesis of 3-Chlorobenzaldehyde Oxime

Objective: Convert the aldehyde into an oxime to set up the nitrogen-oxygen bond.

-

Procedure: Dissolve 3-chlorobenzaldehyde (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.1 equiv) followed by pyridine (1.0 equiv). Stir the colorless mixture at ambient temperature for 5 hours[7].

-

Causality: Pyridine acts as an acid scavenger. Hydroxylamine hydrochloride is highly stable, but the free base is required for nucleophilic attack on the carbonyl. Pyridine liberates the free hydroxylamine while buffering the solution to prevent acid-catalyzed degradation of the product[7].

-

Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active aldehyde spot disappears. Quench with 1M aqueous HCl to pH 2 to remove pyridine, then extract with dichloromethane (DCM)[7].

Step 2: Chlorination to 3-Chlorobenzohydroximoyl Chloride

Objective: Install the imidoyl chloride leaving group.

-

Procedure: Dissolve the crude 3-chlorobenzaldehyde oxime in anhydrous DMF (or a 1,2-dichloroethane/isopropanol mixture) and cool to 0 °C[6][8]. Add N-chlorosuccinimide (NCS) (1.05 equiv) in five distinct portions over 30 minutes[6]. Allow to warm to room temperature.

-

Causality: The chlorination of oximes is highly exothermic. Adding NCS in portions prevents a thermal runaway, which would lead to over-chlorination or decomposition of the oxime[6][8]. DMF stabilizes the polar transition state of the chlorination event. If the reaction fails to initiate (no temperature rise), a catalytic amount of HCl gas can be introduced to trigger the radical/electrophilic cascade[8].

-

Self-Validation (IPC): Monitor the internal temperature. A controlled rise to ~35 °C indicates successful initiation[8]. Post-reaction, extract with ether and wash extensively with water to remove DMF and succinimide byproducts[6].

Step 3: In Situ Cycloaddition

Objective: Generate the nitrile oxide and trap it with a dipolarophile.

-

Procedure: Dissolve the dipolarophile (alkene/alkyne) and 3-chlorobenzohydroximoyl chloride (1.5 equiv) in anhydrous THF or DCM[2][4]. Slowly add a slight excess of Et₃N (1.5 equiv) dropwise at 0 °C, then stir at room temperature for 3 to 24 hours[2][4].

-

Causality: Slow addition of the base ensures the reaction medium remains basic throughout, circumventing unwanted isomerization[2]. Furthermore, keeping the steady-state concentration of the nitrile oxide low minimizes its dimerization into furoxans, forcing it to react with the dipolarophile[3].

-

Self-Validation (IPC): Use LC-MS to track the disappearance of the hydroximoyl chloride mass (

190) and the emergence of the cycloadduct mass.

Reaction Condition Optimization Data

Selecting the correct solvent and base is paramount. The table below synthesizes field-proven data to guide experimental design.

Table 2: Base and Solvent Optimization for Nitrile Oxide Generation

| Solvent | Base | Cycloaddition Yield | Mechanistic Causality & Observations |

| Dichloromethane (DCM) | Et₃N | High (75-88%) | Optimal aprotic environment. Provides excellent solubility for both reagents and prevents unwanted solvolysis. Easier aqueous workup than THF[2][4]. |

| Tetrahydrofuran (THF) | Et₃N | High (72-88%) | Standard aprotic solvent. Yields are comparable to DCM, though THF can complicate aqueous extraction due to partial water miscibility[2][4]. |

| Diethyl Ether | NaOH (1M) | Low / Variable | Using a strong aqueous nucleophile (OH⁻) can lead to direct nucleophilic attack on the hydroximoyl carbon, bypassing the elimination step entirely and forming side products[9]. |

| Toluene | Molecular Sieves | Moderate | Thermal generation (without amine base) using molecular sieves to absorb HCl is possible but requires long reaction times, though it minimizes furoxan formation[3]. |

References

- Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide.ConnectSci.

- 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones.CORA (UCC).

- Product Class 1: Nitrile Oxides, Sulfides, and Selenides.Science of Synthesis, Thieme-connect.

- Face Selectivity in the 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide with 5-Substituted Adamantane-2-thiones.NYCU.

- 3-Chloro-N-hydroxybenzimidoyl Chloride.Benchchem.

- Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines.Journal of Medicinal Chemistry, ACS Publications.

- Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors.ACS Publications.

- US20020049213A1 - Isoxazoles and oxadiazoles as anti-inflammatory inhibitors of IL-8.Google Patents.

- Methyl m-chlorobenzohydroxamate - CAS 80382-60-1.Molaid.

Sources

- 1. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. methyl m-chlorobenzohydroxamate - CAS号 80382-60-1 - 摩熵化学 [molaid.com]

- 6. US20020049213A1 - Isoxazoles and oxadiazoles as anti-inflammatory inhibitors of IL-8 - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DSpace [cora.ucc.ie]

alpha,3-Dichlorobenzaldoxime molecular weight and formula

Technical Profile: -Dichlorobenzaldoxime

Strategic Precursor for 1,3-Dipolar Cycloaddition Architectures

Executive Summary

3-chloro-Unlike the transient nitrile oxide species, which dimerize rapidly to furoxans if isolated,

Part 1: Chemical Identity & Physicochemical Properties[2]

The molecule is characterized by a benzene ring substituted at the meta position with chlorine, and a hydroximoyl chloride functionality at the benzylic position. The "alpha" designation in the common name refers to the carbon atom of the oxime group.

Core Data Table[1][2]

| Property | Specification |

| Common Name | |

| Systematic Name | 3-Chloro- |

| CAS Registry Number | 29203-59-6 |

| Molecular Formula | |

| Molecular Weight | 190.03 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 58–60 °C (Lit.)[3] |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in water |

| Isotopic Pattern | Distinctive |

Part 2: Synthesis & Reaction Mechanics[4][5][6]

The synthesis of

Validated Protocol: NCS-Mediated Chlorination

-

Precursor: 3-Chlorobenzaldoxime (CAS: 22179-77-7)[3]

-

Reagent:

-Chlorosuccinimide (NCS)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-chlorobenzaldoxime in 15 mL of dry DMF.

-

Activation: Add 0.1 equivalents of HCl gas (or a few drops of concentrated HCl) to catalyze the tautomerization.

-

Chlorination: Add 10.5 mmol of NCS portion-wise at 0 °C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of aldoxime).

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates. Filter, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from hexane/chloroform if necessary.

Mechanism of Action

The reaction relies on the "ene-like" character of the oxime tautomer (nitroso form). The chlorine source attacks the benzylic carbon, followed by re-aromatization/proton loss.

Figure 1: Mechanistic pathway for the conversion of aldoxime to hydroximoyl chloride.

Part 3: Applications in 1,3-Dipolar Cycloaddition[6]

The primary utility of

Experimental Workflow: Isoxazole Synthesis

This reaction is a cornerstone in the synthesis of modern agrochemicals (e.g., isoxazoline ectoparasiticides) and antibiotics.

-

Setup: Dissolve

-dichlorobenzaldoxime (1.0 equiv) and the dipolarophile (alkene or alkyne, 1.1 equiv) in DCM or Toluene. -

Generation: Slowly add Triethylamine (1.2 equiv) via syringe pump at 0 °C.

-

Note: Slow addition is crucial to keep the concentration of free nitrile oxide low, favoring cycloaddition over dimerization.

-

-

Cycloaddition: The generated 3-chlorobenzonitrile oxide reacts immediately with the alkene in a concerted

cycloaddition. -

Result: Formation of a 3-(3-chlorophenyl)-isoxazoline (from alkene) or isoxazole (from alkyne).

Figure 2: In situ generation of nitrile oxide and subsequent trapping via [3+2] cycloaddition.

Part 4: Analytical Characterization

To validate the identity of synthesized

-

H NMR (400 MHz,

-

~8.0–9.0 ppm (1H, s, broad, -OH ). Note: This peak may disappear with

- ~7.8 ppm (1H, t, H-2 aromatic).

- ~7.7 ppm (1H, d, H-4 aromatic).

- ~7.4–7.5 ppm (1H, m, H-5/H-6 aromatic).

-

Key Feature: Absence of the aldehydic proton signal (

9–10 ppm) present in the starting material.

-

~8.0–9.0 ppm (1H, s, broad, -OH ). Note: This peak may disappear with

-

FT-IR (ATR):

-

3200–3400 cm

: Broad O-H stretch. -

1600–1620 cm

: C=N stretch (weaker than C=O). -

600–800 cm

: C-Cl stretch.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Parent Ion (

): 189/191/193. -

Pattern: A characteristic isotopic cluster due to two chlorine atoms (

and

-

Part 5: Safety & Handling

Hazard Classification:

-

Skin Sensitizer: Hydroximoyl chlorides are potent skin irritants and potential sensitizers. They can cause blistering similar to vesicants. Double-gloving (Nitrile) is mandatory.

-

Explosion Hazard (Nitrile Oxides): While the precursor is stable, the generated nitrile oxide is energetic. Never concentrate reaction mixtures containing significant amounts of free nitrile oxide. Always ensure the dipolarophile is present in excess or added concurrently.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56841359, 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime. (Note: Isomeric reference for structural comparison). Retrieved March 9, 2026, from [Link]

- Liu, K. et al. (2009). Process for the preparation of hydroximoyl chlorides. US Patent Application US2009/0143371. (Describes the Oxone/HCl synthesis method).

3-Chloro-N-hydroxybenzimidoyl Chloride: A Technical Guide to Nitrile Oxide Precursors and 1,3-Dipolar Cycloadditions

Executive Summary & Chemical Significance

In advanced organic synthesis and drug discovery, the construction of rigid, heteroaromatic scaffolds is paramount for developing high-affinity therapeutic agents. 3-Chloro-N-hydroxybenzimidoyl chloride (CAS: 29203-59-6) serves as a highly specialized, versatile building block designed specifically for this purpose. Characterized by a hydroxylamine group attached to an imidoyl carbon, this compound functions as a stable precursor for the in situ generation of highly reactive nitrile oxides.

The primary mechanistic value of this reagent lies in its ability to undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes, facilitating the single-step construction of five-membered isoxazole and isoxazoline heterocycles. These scaffolds are critical in modern medicinal chemistry, particularly in the synthesis of conformationally restricted antiviral compounds, such as Hepatitis C Virus (HCV) NS3-NS4A serine protease inhibitors (1).

Physicochemical Profiling

Understanding the baseline properties of the precursor is essential for calculating reaction stoichiometry and predicting solubility profiles during synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-chloro-N-hydroxybenzenecarboximidoyl chloride |

| CAS Number | 29203-59-6 |

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.02 g/mol |

| Density | 1.385 g/cm³ (Calculated) |

| Key Functional Groups | Hydroxylamine (-NHOH), Imidoyl Chloride, 3-Chlorophenyl |

| Primary Application | 1,3-Dipole Precursor for Cycloaddition |

Data supported by 2.

Mechanistic Causality: Nitrile Oxide Generation

The necessity of using a hydroximoyl chloride precursor rather than an isolated nitrile oxide stems from the inherent thermodynamic instability of the latter. Nitrile oxides are highly reactive 1,3-dipoles that are prone to rapid, exothermic dimerization into biologically inactive furoxan by-products.

By employing 3-chloro-N-hydroxybenzimidoyl chloride, chemists can generate the nitrile oxide transiently through controlled dehydrohalogenation using a non-nucleophilic base (such as Triethylamine). This in situ generation ensures a low steady-state concentration of the reactive dipole, maximizing its probability of undergoing a [3+2] cycloaddition with the target dipolarophile (alkene/alkyne) rather than reacting with itself (3).

Reaction pathway of 3-chloro-N-hydroxybenzimidoyl chloride to isoxazole derivatives.

Standardized Workflow: In Situ Generation and Cycloaddition

To ensure high yields and suppress dimerization, the following protocol is engineered as a self-validating system. Every experimental choice is grounded in thermodynamic and kinetic causality.

Table 2: Reagent Stoichiometry & Rationale

| Component | Role | Equivalents | Causality / Rationale |

| Dipolarophile | Substrate | 1.00 | Limiting reagent to maximize target yield and simplify purification. |

| 3-Chloro-N-hydroxybenzimidoyl chloride | Precursor | 1.30 | Slight excess compensates for unavoidable minor furoxan dimerization. |

| Triethylamine (TEA) | Base | 1.30 | Equimolar to the precursor to ensure complete dehydrohalogenation. |

| Ethyl Acetate (EtOAc) | Solvent | 10 vol | Aprotic nature solvates intermediates without nucleophilic interference. |

Step-by-Step Methodology

-

System Initialization & Solvation : Dissolve 1.0 equivalent of the target dipolarophile and 1.3 equivalents of 3-chloro-N-hydroxybenzimidoyl chloride in anhydrous EtOAc (approx. 10 mL/g of precursor) under an inert nitrogen atmosphere. Causality: EtOAc is chosen because it effectively solvates both the organic precursors and the transient nitrile oxide without participating in unwanted side reactions. Moisture must be excluded to prevent hydrolysis of the imidoyl chloride.

-

Thermal Regulation : Submerge the reaction vessel in an ice-water bath, bringing the internal temperature to strictly <10 °C. Causality: The dehydrohalogenation step is highly exothermic. Maintaining a low temperature kinetically suppresses the dimerization of the nitrile oxide into a furoxan, preserving the dipole for the target reaction.

-

Controlled Dehydrohalogenation : Add 1.3 equivalents of TEA dropwise over 30–45 minutes via an addition funnel. Causality: TEA abstracts the proton from the hydroxylamine group, inducing the elimination of the chloride ion. Dropwise addition is critical; it ensures a low steady-state concentration of the nitrile oxide, forcing it to react with the abundant dipolarophile rather than itself.

-

Cycloaddition Phase & Self-Validation : Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C), stirring for 12-16 hours. System Validation Checkpoint: At the 12-hour mark, analyze an aliquot via LC-MS. The protocol validates itself when the precursor mass (m/z 190.02) is completely absent, and the chromatogram shows a dominant peak corresponding to the mass of the target isoxazoline. If the precursor remains, the dehydrohalogenation was incomplete, indicating degraded TEA or moisture contamination.

-

Aqueous Quench & Phase Separation : Quench the reaction with an equal volume of deionized water. Separate the organic phase and wash with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄ and concentrate under reduced pressure. Causality: The water quench dissolves the precipitated triethylamine hydrochloride salt. The mild basic wash neutralizes any residual acid, ensuring the stability of the newly formed heterocyclic ring during solvent evaporation.

Applications in Advanced Therapeutics

The most prominent industrial application of 3-chloro-N-hydroxybenzimidoyl chloride is in the synthesis of antiviral therapeutics, specifically inhibitors of the Hepatitis C Virus (HCV) NS3-NS4A serine protease. The NS3 protease is essential for viral replication, making it a prime target for pharmacological intervention.

In the development of these inhibitors, 3-chloro-N-hydroxybenzimidoyl chloride is reacted with a methylene pyrrolidine derivative (e.g., (S)-di-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate) to form a rigid spiroisoxazoline core. This spirocyclic scaffold locks the therapeutic molecule into a highly specific bioactive conformation, exponentially enhancing its binding affinity to the protease active site while simultaneously improving its pharmacokinetic stability against metabolic degradation (1).

References

-

3-Chloro-N-hydroxybenzimidoyl Chloride | Benchchem | 3

-

CAS # 29203-59-6, 3-Chloro-N-Hydroxybenzenecarboximidoyl Chloride | ChemBlink |2

-

AU2008219689A1 - Inhibitors of serine proteases for the treatment of HCV infections | Google Patents | 1

Sources

Technical Guide: Alpha,3-Dichlorobenzaldoxime as a Nitrile Oxide Precursor

Executive Summary

Alpha,3-Dichlorobenzaldoxime (CAS: 29203-59-6), formally known as 3-chlorobenzohydroximoyl chloride , is a critical intermediate in heterocyclic chemistry.[1] It serves as a stable, isolable precursor to 3-chlorobenzonitrile oxide , a reactive 1,3-dipole used to synthesize isoxazoles and isoxazolines via [3+2] cycloaddition.

This guide details the chemical properties, synthesis, and application of alpha,3-dichlorobenzaldoxime in drug discovery, specifically for constructing isoxazole-based pharmacophores found in antibiotics, COX-2 inhibitors, and kinase inhibitors.

Part 1: Chemical Identity & Properties[2][3][4]

The "alpha" designation refers to the chlorine atom attached to the imine carbon (the

| Property | Data |

| IUPAC Name | 3-Chloro- |

| Common Name | |

| CAS Number | |

| Molecular Formula | C |

| Molecular Weight | 190.03 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 58–60 °C |

| Solubility | Soluble in DCM, EtOAc, DMF; insoluble in water |

| Stability | Stable at room temperature; moisture sensitive (hydrolyzes to hydroxamic acid) |

Part 2: Mechanistic Pathways

The utility of alpha,3-dichlorobenzaldoxime lies in its ability to generate a nitrile oxide in situ. Nitrile oxides are unstable and prone to dimerization (forming furoxans); therefore, the hydroximoyl chloride precursor allows for controlled release of the dipole in the presence of a dipolarophile.

Mechanism of Action[6][7][8][9]

-

Dehydrohalogenation: Treatment with a mild base (e.g., Triethylamine) eliminates HCl, generating the transient 3-chlorobenzonitrile oxide.

-

1,3-Dipolar Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with an alkene (yielding an isoxazoline) or an alkyne (yielding an isoxazole).[2]

Caption: Activation of alpha,3-dichlorobenzaldoxime to nitrile oxide and subsequent cycloaddition.

Part 3: Synthesis Protocols

Method A: Chlorination via N-Chlorosuccinimide (NCS)

This is the standard laboratory method, offering high regioselectivity and compatibility with various functional groups.

Reagents:

-

3-Chlorobenzaldoxime (1.0 equiv)

- -Chlorosuccinimide (NCS) (1.1 equiv)

-

DMF (Dimethylformamide) (0.5 M concentration)

-

HCl gas (catalytic) or HCl/dioxane (0.1 equiv)

Protocol:

-

Dissolution: Dissolve 3-chlorobenzaldoxime in DMF at room temperature.

-

Initiation: Add a catalytic amount of HCl (essential to initiate the radical/ionic mechanism).

-

Addition: Add NCS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Stir at 25–30 °C for 2–4 hours. Monitor by TLC (disappearance of oxime).

-

Quench: Pour the mixture into ice-water (5x volume).

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF/succinimide.

-

Purification: Dry over Na

SO

Method B: Oxone® Mediated Synthesis (Green Chemistry)

A modern, non-chlorine gas method utilizing potassium monopersulfate (Oxone).

Protocol:

-

Dissolve 3-chlorobenzaldoxime in DMF.

-

Add conc. HCl (1.0 equiv).

-

Add Oxone (1.1 equiv) and stir at room temperature for 1 hour.

-

Workup as above. This method often yields the product as a precipitate upon water addition.

Part 4: Application Protocol (1,3-Dipolar Cycloaddition)

This protocol describes the synthesis of a 3-(3-chlorophenyl)-5-substituted isoxazole using alpha,3-dichlorobenzaldoxime.

Reagents:

-

Alpha,3-Dichlorobenzaldoxime (1.0 equiv)

-

Alkyne/Alkene Dipolarophile (1.2 equiv)

-

Triethylamine (Et

N) (1.2 equiv) -

Dichloromethane (DCM) or Toluene (0.2 M)

Step-by-Step Procedure:

-

Setup: Charge a reaction flask with the dipolarophile and alpha,3-dichlorobenzaldoxime in DCM.

-

Controlled Addition: Cool the solution to 0 °C. Add Et

N dropwise over 30 minutes.-

Note: Slow addition is crucial. High local concentrations of base relative to the precursor can lead to nitrile oxide dimerization (furoxan formation).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitoring: Monitor via LC-MS for the formation of the cycloadduct (M+1).

-

Workup: Wash with 1N HCl (to remove excess amine), then saturated NaHCO

. -

Purification: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradients).

Data Interpretation: Regioselectivity

In cycloadditions with terminal alkynes, the 5-substituted isoxazole is generally the major isomer due to steric and electronic control.

| Dipolarophile | Major Product | Regioselectivity |

| Terminal Alkyne ( | 3,5-Disubstituted Isoxazole | >95:5 |

| Terminal Alkene ( | 3,5-Disubstituted Isoxazoline | >90:10 |

| Internal Alkyne | Mixture of 3,4- and 3,5-isomers | Varies |

Part 5: Safety & Handling

Hazards:

-

Skin Sensitizer: Alpha-halooximes are potent skin irritants and sensitizers (H317, H314).

-

Corrosive: Hydrolyzes to produce HCl; corrosive to eyes and mucous membranes.

-

Explosion Risk: While the precursor is stable, the generated nitrile oxide is high-energy. Do not concentrate reaction mixtures containing active nitrile oxides to dryness.

Storage:

-

Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Protect from moisture to prevent hydrolysis to the hydroxamic acid.

References

-

PubChem. (n.d.).[3][4] Alpha-chlorobenzaldoxime (General Class Record). National Library of Medicine. Retrieved from [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][5][6] Past and Future. Angewandte Chemie International Edition. (Foundational reference for mechanism).

-

Organic Chemistry Portal. (n.d.). 1,3-Dipolar Cycloaddition / Huisgen Cycloaddition.[2][5] Retrieved from [Link]

Sources

- 1. ALPHA,3-DICHLOROBENZALDOXIME synthesis - chemicalbook [chemicalbook.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime | C8H5Cl2NO2 | CID 56841359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

solubility of alpha,3-Dichlorobenzaldoxime in organic solvents

In-depth Technical Guide: Solubility Profile and Handling of -Dichlorobenzaldoxime

Executive Summary

-Dichlorobenzaldoxime3-chlorobenzohydroximoyl chloride29203-59-6nitrile oxidesisoxazolesisoxazolinesUnderstanding the solubility profile of this compound is distinct from standard solubility studies because of its latent reactivity . In basic or nucleophilic solvents, it does not merely dissolve; it undergoes dehydrohalogenation to form the transient 3-chlorobenzonitrile oxide, which rapidly dimerizes to a furoxan if a dipolarophile is not present.

This guide provides a validated physicochemical profile, solvent selection strategies for synthesis vs. purification, and a standardized protocol for solubility determination, ensuring scientific rigor and reproducibility.

Part 1: Physicochemical Identity & Baseline Properties

Before assessing solubility, the solid-state properties must be established to differentiate between dissolution and phase changes (melting).

| Property | Value | Technical Note |

| Common Name | Often referred to as 3-chlorobenzohydroximoyl chloride in mechanistic literature. | |

| CAS Number | 29203-59-6 | |

| Molecular Formula | ||

| Molecular Weight | 190.03 g/mol | |

| Melting Point | 58–60 °C | Low melting point implies ease of oiling out during recrystallization.[1] |

| Appearance | White to pale yellow crystalline solid | Yellowing indicates decomposition or trace furoxan formation. |

| Acidity ( | ~8–9 (estimated for OH) | The oxime proton is acidic; susceptible to deprotonation by weak bases ( |

| LogP (Predicted) | ~2.7 | Moderately lipophilic; poor water solubility. |

Part 2: Solubility Profile in Organic Solvents[2]

The solubility of

-

The Hydroximoyl Chloride Moiety (

) : Provides H-bond donating capability (OH) and dipole interactions. -

The Dichlorobenzene Core : Drives lipophilicity and

stacking.

Polar Aprotic Solvents (Reaction Media)

High Solubility (>150 mg/mL) These are the preferred solvents for 1,3-dipolar cycloaddition reactions .

-

DMF / DMSO : Excellent solubility due to strong dipole-dipole interactions.

-

Operational Note: While solubility is high, these solvents are difficult to remove. For cycloadditions, DMF is preferred as it stabilizes the transition state.

-

-

Acetonitrile (

) : Good solubility (~50–100 mg/mL).-

Operational Note: The standard solvent for generating nitrile oxides in situ using triethylamine.

-

Chlorinated Solvents (Extraction & Processing)

Moderate to High Solubility (50–150 mg/mL)

-

Dichloromethane (DCM) / Chloroform : The compound dissolves readily.

-

Operational Note: Ideal for liquid-liquid extraction from aqueous reaction quenches. The high density of DCM aids in phase separation.

-

Polar Protic Solvents (Recrystallization)

Temperature-Dependent Solubility

-

Ethanol / Methanol : Soluble at room temperature, highly soluble at boiling.

-

Operational Note: Ethanol/Water mixtures are the gold standard for purification. The compound dissolves in hot ethanol; water is added until turbidity appears, followed by slow cooling to crystallize.

-

Non-Polar Solvents (Antisolvents)

Low Solubility (<10 mg/mL)

-

Hexane / Heptane / Pentane : Poor solubility.

-

Operational Note: Used to precipitate the product from ethereal or chlorinated solutions.

-

Summary Table: Solubility & Application

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Reaction solvent (Click chemistry). |

| Chlorinated | DCM, Chloroform, DCE | High | Work-up, Extraction. |

| Ethers | THF, Diethyl Ether, MTBE | Moderate-High | Reaction solvent; THF requires caution (peroxides). |

| Alcohols | Ethanol, Methanol, IPA | Moderate | Recrystallization (with |

| Alkanes | Hexane, Cyclohexane | Low | Antisolvent / Washing filter cakes. |

| Aqueous | Water, Brine | Insoluble | Washing away inorganic salts. |

Part 3: Mechanism of Instability (The "Solubility" Trap)

Researchers often mistake decomposition for dissolution . In the presence of even weak bases (or basic impurities in solvents like DMF),

The Pathway:

-

Dissolution :

-

Activation (Base) :

(Nitrile Oxide) -

Fate A (Trapping) : Reacts with alkene/alkyne

Isoxazole (Desired). -

Fate B (Dimerization) : Reacts with itself

Furoxan (Undesired precipitate).

Critical Rule : Never heat this compound in a solvent containing basic impurities without a trapping agent present.

Visualization: Solubility vs. Reactivity Pathways

Caption: Dissolution pathway showing the risk of base-induced degradation to furoxan dimers.

Part 4: Validated Experimental Protocol

Protocol: Gravimetric Determination of Saturation Solubility

Use this protocol to generate precise data for your specific solvent system.

Materials:

- -Dichlorobenzaldoxime (Recrystallized, dried).[1]

-

Target Solvent (HPLC Grade).

-

0.45 µm PTFE Syringe Filter.

-

Temperature-controlled shaker bath.

Workflow:

-

Preparation : Add excess solid (~500 mg) to 2 mL of solvent in a sealed glass vial.

-

Equilibration : Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Checkpoint: Ensure solid is still present. If fully dissolved, add more solid.

-

-

Filtration : Filter the supernatant rapidly using a pre-warmed syringe filter to avoid precipitation.

-

Quantification (Gravimetric) :

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed vial.

-

Evaporate solvent under nitrogen stream or vacuum.

-

Dry residue to constant weight.

-

Calculation : Solubility (

) =

-

Visualization: Solubility Determination Workflow

Caption: Step-by-step gravimetric workflow for determining saturation solubility.

Part 5: References

-

Chemical Identity & Synthesis :

-

Liu, K. et al. "Synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition." Journal of Organic Chemistry. (General reference for hydroximoyl chloride reactivity).

-

-

Physical Properties :

-

Solubility Methodologies :

Disclaimer: This guide is for research purposes only.

alpha,3-Dichlorobenzaldoxime uses in organic synthesis

An in-depth technical guide to the mechanistic utility and experimental deployment of

Executive Summary

,3-Dichlorobenzaldoxime (IUPAC: 3-chloro-N-hydroxybenzenecarboximidoyl chloride; CAS: 29203-59-6) is a highly versatile, bench-stable reagent utilized extensively in modern organic synthesis[1]. Functioning as a direct precursor to 3-chlorobenzonitrile oxide, this hydroximoyl chloride enables the rapid construction of isoxazole and isoxazoline heterocycles via Huisgen [3+2] 1,3-dipolar cycloadditions[2]. These five-membered nitrogen-oxygen heterocycles are privileged scaffolds in drug discovery, famously featured in cyclooxygenase (COX) inhibitors, kinase inhibitors, and advanced agrochemicals[3]. This whitepaper provides a comprehensive technical guide to the reactivity, mechanistic causality, and validated experimental workflows ofChemical Profile & Reactivity Paradigm

-

Molecular Formula : C

H -

Molecular Weight : 190.02 g/mol [1]

-

Physical State : White to off-white solid (Melting Point: 58–60 °C)[4]

-

Structural Causality : The molecule features a hydroxylamine group (-NHOH) attached to an imidoyl carbon, with a chlorine atom at the

-position and another at the meta (3-) position of the aromatic ring[1]. The

Mechanistic Causality: The 1,3-Dipolar Cycloaddition

The synthetic utility of

Dehydrohalogenation Dynamics:

The addition of a mild base (e.g., triethylamine, potassium carbonate, or sodium hypochlorite) abstracts the oxime proton. Subsequent expulsion of the

Frontier Molecular Orbital (FMO) Theory & Regioselectivity: The [3+2] cycloaddition is a concerted, albeit asynchronous, pericyclic reaction. For terminal alkynes, the reaction is highly regioselective, predominantly yielding 5-substituted isoxazoles[2]. This is governed by FMO interactions: the dominant interaction is typically between the HOMO of the dipolarophile and the LUMO of the nitrile oxide. The larger orbital coefficient on the unsubstituted terminal carbon of the alkyne overlaps with the carbon atom of the nitrile oxide, dictating the 5-regioisomer formation.

Figure 1: Mechanistic logic and FMO-driven regioselectivity in 1,3-dipolar cycloadditions.

Experimental Workflows & Self-Validating Protocols

Figure 2: Experimental workflow from 3-chlorobenzaldoxime to isoxazole scaffolds.

Protocol A: Synthesis of

-

Setup : Dissolve (E/Z)-3-chlorobenzaldehyde oxime (1.0 equiv) in N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Activation : Add concentrated HCl (0.1 equiv) and cool the mixture to room temperature[4].

-

Oxidation : Portion-wise add potassium monopersulfate triple salt (Oxone, 1.15 equiv). The reaction is mildly exothermic.

-

Self-Validation : Stir for 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1). The starting oxime (UV active) will disappear, replaced by a slightly less polar spot.

-

Isolation : Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na

SO

Protocol B: In Situ Cycloaddition to 5-(3-Chlorophenyl)isoxazoles

Causality of Choice: Triethylamine (Et

-

Setup : In a round-bottom flask, dissolve

,3-dichlorobenzaldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous dichloromethane (DCM) or THF. -

Reaction : Cool to 0 °C. Add Et

N (1.5 equiv) dropwise over 2 hours. -

Self-Validation : The solution may transiently turn pale yellow (nitrile oxide formation). If a dense white precipitate (Et

N·HCl) forms, dehydrohalogenation is successful. The absence of a prominent furoxan spot on TLC confirms efficient trapping. -

Purification : Wash with 1M HCl, extract, and purify via silica gel chromatography to isolate the 3,5-disubstituted isoxazole[3].

Quantitative Data & Reaction Scope

The versatility of the 3-chlorobenzonitrile oxide intermediate allows for a broad substrate scope. Table 1 summarizes typical dipolarophiles and expected outcomes.

| Dipolarophile | Target Scaffold | Typical Yield | Regioselectivity | Notes |

| Phenylacetylene | 3-(3-Chlorophenyl)-5-phenylisoxazole | 85–92% | >95:5 (5-sub) | Standard benchmarking substrate. |

| Ethyl propiolate | Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate | 78–85% | >98:2 (5-sub) | Highly electron-deficient; fast reaction[2]. |

| Phenyl-2-propanone | 3-(3-Chlorophenyl)-4-methyl-5-phenylisoxazole | 71% | Specific | Requires base (LDA or NaH) for enolate generation[3]. |

| Styrene | 3-(3-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole | 80–88% | >95:5 (5-sub) | Forms isoxazoline; requires oxidation if isoxazole is desired. |

Applications in Drug Development & Agrochemicals

The 3-chlorophenyl-isoxazole motif is a validated pharmacophore. The lipophilicity and metabolic stability of the 3-chlorophenyl ring, combined with the hydrogen-bond accepting capability of the isoxazole nitrogen, make it ideal for target binding.

-

Cyclooxygenase (COX) Inhibitors : Diarylisoxazoles derived from 3-chlorobenzonitrile oxide exhibit potent anti-inflammatory properties by selectively inhibiting COX-2. The cycloaddition with ketone enolates directly yields these highly functionalized active pharmaceutical ingredients (APIs)[3].

-

Kinase Inhibitors : The isoxazole core acts as a rigid linker that appropriately vectors the 3-chlorophenyl group into hydrophobic pockets of kinase ATP-binding sites.

-

Material Science : The robust nature of the isoxazole linkage is increasingly utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) alternatives, leveraging nitrile oxides for bioconjugation or polymer cross-linking[5].

References

- US Patent 7989450B2. "Functionalized diarylisoxazoles inhibitors of ciclooxygenase." Google Patents.

Sources

- 1. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]

- 2. 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde | 934282-58-3 | Benchchem [benchchem.com]

- 3. US7989450B2 - Functionalized diarylisoxazoles inhibitors of ciclooxygenase - Google Patents [patents.google.com]

- 4. ALPHA,3-DICHLOROBENZALDOXIME synthesis - chemicalbook [chemicalbook.com]

- 5. mrsec-prd.cse.umn.edu [mrsec-prd.cse.umn.edu]

The Stability Paradigm: Hydroximoyl Chlorides vs. Nitrile Oxides in 1,3-Dipolar Cycloadditions

Executive Summary

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes is a cornerstone methodology in heterocyclic chemistry, providing direct access to isoxazolines and isoxazoles. These motifs are highly valued in drug development as metabolically stable bioisosteres for amides and esters. However, the inherent instability of nitrile oxides presents a significant synthetic challenge. This technical guide explores the thermodynamic and kinetic stability profiles of transient nitrile oxides compared to their bench-stable precursors, hydroximoyl chlorides. By understanding the causality behind their reactivity, researchers can design self-validating experimental workflows that maximize cycloaddition yields while suppressing unwanted dimerization.

Thermodynamic and Kinetic Stability Profiles

Hydroximoyl Chlorides: The Bench-Stable Precursors

Hydroximoyl chlorides (

Nitrile Oxides: Transient 1,3-Dipoles and Dimerization Kinetics

Nitrile oxides (

While extreme steric bulk (e.g., mesityl substituents) can kinetically stabilize nitrile oxides by physically blocking the dimerization trajectory, the vast majority of synthetically useful nitrile oxides must be generated in situ to prevent total conversion into the furoxan byproduct[2].

Reaction Pathways and Logical Relationships

The transformation from a stable aldoxime to a reactive nitrile oxide, and its subsequent trapping, follows a strict logical pathway dictated by reaction conditions.

Reaction pathways illustrating the generation, stabilization, and trapping of nitrile oxides.

Self-Validating Experimental Workflows

To harness the reactivity of nitrile oxides while suppressing dimerization, experimental design must focus on kinetic control. The steady-state concentration of the nitrile oxide must be kept infinitesimally low relative to the dipolarophile.

Experimental workflow logic emphasizing controlled base addition to prevent dimerization.

Protocol A: Synthesis of Benzhydroximoyl Chloride (Solvent-Free Method)

Traditional chlorination using

Causality: Utilizing an3 provides a mild, highly selective chlorination of the aldoxime group while physically preventing aromatic substitution due to the solid-state reaction kinetics[3].

Step-by-Step Methodology:

-

Combine benzaldoxime (1.0 eq), acidic silica gel (prepared with HCl), and Oxone (1.2 eq) in a mortar.

-

Grind the mixture thoroughly for 15 minutes at room temperature.

-

Extract the resulting solid mixture with ethyl acetate.

-

Filter the organic layer through a short silica pad and concentrate under reduced pressure to yield the pure hydroximoyl chloride.

Self-Validation Check: Perform TLC (Hexane/EtOAc 8:2). The protocol is validated by the complete disappearance of the aldoxime spot. Subsequent GC-MS analysis must confirm the molecular ion (

Protocol B: In Situ Generation and [3+2] Cycloaddition

Causality: Nitrile oxides are generated via the dehydrohalogenation of hydroximoyl chlorides. If a strong base is added rapidly, the concentration of the nitrile oxide spikes, leading to immediate furoxan formation. By dissolving the precursor and the dipolarophile together and adding a mild base slowly (or utilizing 4 to leverage its high affinity for chloride ions), the nitrile oxide is trapped by the alkene/alkyne the exact moment it forms[4]. Biphasic systems (e.g., wet ethyl acetate) further isolate the generated dipole into the organic phase, minimizing local high concentrations[5].

Step-by-Step Methodology:

-

Dissolve the hydroximoyl chloride (1.0 eq) and the dipolarophile (e.g., an alkene, 1.5 to 2.0 eq) in a biphasic solvent system (e.g., 95%

/ 5% MeOH or wet ethyl acetate)[1],[5]. -

Using a syringe pump, add the base (e.g., DIPEA or

, 1.2 eq) dropwise over a period of 1 to 2 hours at room temperature. -

Stir the reaction mixture for an additional 2 hours to ensure complete conversion.

-

Separate the organic layer, wash with brine, dry over

, and concentrate.

Self-Validation Check: Conduct LC-MS analysis on the crude reaction mixture. The protocol is validated if the target isoxazoline/isoxazole mass is dominant and the furoxan dimer mass (exactly

Quantitative Data: Reaction Optimization

The table below summarizes the optimized conditions required to favor cycloaddition over dimerization across various protocols.

| Precursor | Dipolarophile | Base / Reagent | Solvent System | Major Product | Yield (%) | Ref |

| Benzhydroximoyl chloride | Styrene | Triethylamine (TEA) | Solvent-free | 3,5-Diphenyl-4,5-dihydroisoxazole | 90–92% | [3] |

| Phenyl hydroximoyl chloride | 1,3-Diketones | DIPEA | 95% | 3,4,5-Trisubstituted isoxazole | 80–85% | [1] |

| Hydroximoyl chloride (1a) | Styrene | Silver(I) Acetate | Hexane / Ethyl Acetate | Isoxazoline derivative | 96% | [4] |

| Bis(benzotriazol-1-yl)acetonitrile oxide precursor | Alkenes | Potassium Bicarbonate | Wet Ethyl Acetate | 3-[bis(benzotriazol-1-yl)methyl] isoxazoline | 65–85% | [5] |

Strategic Applications in Drug Development

Mastering the stability dynamics between hydroximoyl chlorides and nitrile oxides directly impacts medicinal chemistry workflows. The resulting isoxazoles and isoxazolines are privileged scaffolds that exhibit unique electronic and coordination abilities. By strategically replacing labile ester or amide bonds with an isoxazole ring synthesized via these controlled [3+2] cycloadditions, drug development professionals can drastically improve the half-life, metabolic stability, and pharmacokinetic profile of small-molecule therapeutics.

References

-

SILVER(1) SALT PROMOTED GENERATION OF NITRILE OXIDES FROM HYDROXIMOYL CHLORIDES. Chem. Pharm. Bull.4

-

The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. Journal of Chemical Research. 3

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 1

-

Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. NSF Public Access Repository. 2

-

Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. ConnectSci. 5

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. connectsci.au [connectsci.au]

alpha,3-Dichlorobenzaldoxime melting point data

Technical Guide: Physicochemical Profiling and Synthetic Utility of ,3-Dichlorobenzaldoxime

Physicochemical Properties & Melting Point Data

Accurate physical characterization is critical for ensuring the fidelity of downstream cycloaddition reactions. The melting point serves as the primary quality control (QC) metric; a sharp melting point between 58–60 °C indicates high purity[2],[3]. Impurities or broadened melting ranges often signify the presence of unreacted oxime or premature degradation products, which can severely compromise reaction yields by triggering unwanted nitrile oxide dimerization.

Table 1: Physicochemical Profile of ,3-Dichlorobenzaldoxime

| Parameter | Specification / Data |

| IUPAC Name | 3-chloro-N-hydroxybenzenecarboximidoyl chloride[1] |

| CAS Registry Number | 29203-59-6[2] |

| Molecular Formula | C₇H₅Cl₂NO[1] |

| Molecular Weight | 190.02 g/mol [1] |

| Melting Point | 58–60 °C[2],[3] |

| Physical Appearance | White solid[3] |

| Primary Utility | Precursor for nitrile oxide 1,3-dipoles[1] |

Mechanistic Role in Organic Synthesis: The Nitrile Oxide Pathway

Hydroximoyl chlorides are inherently stable, making them ideal precursors for highly reactive transient species. Upon treatment with a mild base such as triethylamine (Et₃N),

Because nitrile oxides are highly prone to self-dimerization (yielding inactive furoxans), they are rarely isolated. Instead, they are generated in situ in the presence of a dipolarophile (an alkene or alkyne). The resulting concerted[3+2] cycloaddition provides direct, single-step access to isoxazoline or isoxazole heterocyclic systems, which are privileged motifs in pharmaceutical development[1].

Fig 1: Base-mediated generation of 3-chlorobenzonitrile oxide and subsequent [3+2] cycloaddition.

Validated Experimental Protocols

The following self-validating workflow is adapted from validated pharmaceutical patent literature (EP 2227467 B1)[3]. This methodology utilizes distinct melting point transitions as built-in QC checkpoints, ensuring high-fidelity synthesis without the need for complex chromatographic purification at every step.

Fig 2: Validated two-step synthetic workflow for alpha,3-dichlorobenzaldoxime.

Protocol A: Oximation of 3-Chlorobenzaldehyde

Objective: Synthesis of (E/Z)-3-chlorobenzaldehyde oxime. Procedure:

-

Suspend 3-chlorobenzaldehyde (355 mmol) and hydroxylamine hydrochloride (543 mmol) in ethanol (200 mL)[3].

-

Add sodium acetate (558 mmol)[3].

-

Causality: Sodium acetate acts as a mild buffer, deprotonating the hydroxylamine salt to liberate the nucleophilic free amine, which subsequently attacks the aldehyde carbonyl to form the oxime.

-

-

Heat the mixture under reflux for 3 hours[3].

-

Cool to room temperature and stir for 30 minutes to induce precipitation. Dilute with water and acidify with 4 N HCl[3].

-

Filter the white precipitate, wash thoroughly with water, and dry under high vacuum[3].

-

QC Checkpoint: The intermediate must present as a white solid with a melting point of 64–66 °C [3]. Yields typically exceed 95%.

Protocol B: Oxidative Chlorination to ,3-Dichlorobenzaldoxime

Objective: Selective electrophilic chlorination of the oxime carbon. Procedure:

-

Dissolve (E/Z)-3-chlorobenzaldehyde oxime (347 mmol) in DMF (800 mL) and add concentrated HCl (17 mL)[3]. Cool the mixture to room temperature.

-

Add potassium monopersulfate triple salt (Oxone, 400 mmol)[3].

-

Causality: Rather than utilizing hazardous chlorine gas or harsh reagents like N-chlorosuccinimide (NCS), this protocol employs Oxone to oxidatively generate active electrophilic chlorine species in situ from the HCl source[2],[3]. This ensures a controlled, high-yielding chlorination specifically at the oxime carbon while minimizing over-oxidation.

-

-

Stir the reaction mixture at room temperature for 1 hour[3].

-

Pour the mixture onto ice-water and extract with ethyl acetate[3].

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and evaporate the solvent[3].

Analytical Characterization & Handling

Purity is paramount when utilizing

During the subsequent [3+2] cycloaddition, it is critical to add the base (Et₃N) dropwise over an extended period via a syringe pump.

-

Causality: Slow base addition maintains a kinetically low steady-state concentration of the highly reactive 3-chlorobenzonitrile oxide. This kinetic control heavily favors the desired bimolecular cycloaddition with the dipolarophile over the competing termolecular dimerization pathway that forms unwanted furoxan byproducts.

References

An In-depth Technical Guide to 3,α-Dichlorobenzaldoxime: Nomenclature, Synthesis, and Applications in Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3,α-dichlorobenzaldoxime, a versatile chemical intermediate. The document clarifies its nomenclature, detailing its systematic IUPAC name, synonyms, and CAS registry number to ensure precise identification. A thorough examination of its physicochemical properties, synthesis protocols, and key applications, particularly its role as a precursor to nitrile oxides for the synthesis of isoxazole derivatives, is presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry and applications of this compound and its derivatives.

Introduction and Nomenclature

3,α-Dichlorobenzaldoxime is a chlorinated derivative of benzaldoxime that serves as a valuable building block in organic synthesis. The nomenclature of this compound can be ambiguous, hence a clear definition is crucial. The '3' indicates a chlorine atom on the third carbon of the benzene ring, while 'α' (alpha) refers to a chlorine atom on the carbon of the aldoxime functional group.

Systematically, the compound is named 3-chloro-N-hydroxybenzenecarboximidoyl chloride . This IUPAC name precisely describes the molecular structure: a benzoyl chloride derivative where the carbonyl oxygen is replaced by a hydroxylamino group (=N-OH) and a chlorine atom is attached to the imidoyl carbon, with an additional chlorine atom at the 3-position of the phenyl ring.

Synonyms and Identifiers

To facilitate accurate identification and literature searches, a comprehensive list of synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 3-chloro-N-hydroxybenzenecarboximidoyl chloride |

| Common Name | 3,α-Dichlorobenzaldoxime |

| CAS Number | 29203-59-6[1] |

| Molecular Formula | C₇H₅Cl₂NO[1] |

| Molecular Weight | 190.03 g/mol [1] |

| InChI | InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H[2] |

| InChI Key | WQWDKLMCIBTGKV-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=NO)Cl[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 3,α-dichlorobenzaldoxime is essential for its handling, application in synthesis, and purification.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in ethyl acetate and DMF.[1] | Inferred from synthesis protocol |

| Appearance | White solid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,α-dichlorobenzaldoxime. While experimental spectra are not widely available in public databases, predicted data provides valuable insights.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton of the oxime. The aromatic protons will appear in the range of δ 7.2–8.1 ppm, with splitting patterns determined by the substitution on the benzene ring. The hydroxyl proton is expected to be a broad singlet at approximately δ 10.2 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbons attached to chlorine atoms (C-3 and the imidoyl carbon) will have chemical shifts in the range of δ 125–135 ppm.[2]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key predicted vibrational frequencies include:

| Functional Group | Wavenumber (cm⁻¹) |

| N-O stretch | ~930 |

| C=N stretch | ~1640 |

| C-Cl stretch | ~750 |

Source:[2]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3,α-dichlorobenzaldoxime, with a molecular weight of 190.03 g/mol , the mass spectrum is expected to show a molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M], [M+2], and [M+4] will be observed. Electrospray ionization in positive mode (ESI-MS) is predicted to show an [M+H]⁺ peak at m/z 191.[2] A potential fragmentation pathway involves the loss of a chlorine atom.[2]

Synthesis of 3,α-Dichlorobenzaldoxime

The synthesis of 3,α-dichlorobenzaldoxime is typically achieved through the chlorination of 3-chlorobenzaldehyde oxime. A common and effective method utilizes Oxone® (potassium peroxymonosulfate) in the presence of hydrochloric acid.

Experimental Protocol

The following protocol is adapted from a documented synthesis.[1]

Materials:

-

(E)- and/or (Z)-3-chlorobenzaldehyde oxime

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Oxone® (potassium monopersulfate triple salt)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve (E)- and/or (Z)-3-chlorobenzaldehyde oxime (1 equivalent) in DMF.

-

Add concentrated HCl to the solution and cool to room temperature.

-

Add Oxone® (potassium monopersulfate triple salt) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over sodium sulfate.

-

Evaporate the solvent to yield the title compound as a white solid.

Reaction Mechanism

The synthesis involves the in-situ generation of a chlorinating agent from the reaction of HCl and Oxone®. This species then chlorinates the oxime at the carbon atom of the C=N bond.

Caption: Proposed mechanism for the synthesis of 3,α-dichlorobenzaldoxime.

Applications in Organic Synthesis: Precursor to Nitrile Oxides

The primary utility of 3,α-dichlorobenzaldoxime lies in its role as a stable precursor to the highly reactive 3-chlorobenzonitrile oxide. This intermediate is a 1,3-dipole and readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[2]

Generation of 3-Chlorobenzonitrile Oxide

3-Chlorobenzonitrile oxide is typically generated in situ from 3,α-dichlorobenzaldoxime by dehydrochlorination using a mild base, such as triethylamine (Et₃N).

Caption: Generation of 3-chlorobenzonitrile oxide from 3,α-dichlorobenzaldoxime.

[3+2] Cycloaddition Reactions and Synthesis of Isoxazoles

The in situ generated 3-chlorobenzonitrile oxide readily reacts with alkynes to produce isoxazoles and with alkenes to yield isoxazolines. These reactions are a cornerstone of heterocyclic chemistry, providing a direct route to these important scaffolds.

Caption: [3+2] Cycloaddition of 3-chlorobenzonitrile oxide with an alkyne to form an isoxazole.

Biological Activity of Derived Isoxazoles

The isoxazole ring is a prominent feature in many biologically active compounds and pharmaceuticals.[3][4][5][6][7][8] Isoxazoles derived from 3-chlorobenzonitrile oxide have been investigated for a range of biological activities, including:

-

Antibacterial Activity: Several studies have demonstrated that isoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group can contribute to this activity.[3][8]

-

Antifungal Activity: Isoxazole-containing compounds have also shown promise as antifungal agents.[6]

-

Antioxidant Activity: Some isoxazole derivatives have been found to possess radical scavenging properties.[3][8]

The specific biological profile of the resulting isoxazole is highly dependent on the nature of the substituent introduced from the dipolarophile.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Avoid Inhalation: Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Based on the safety data for related compounds like 2,3-dichlorobenzaldehyde, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[9]

Conclusion

3,α-Dichlorobenzaldoxime, or 3-chloro-N-hydroxybenzenecarboximidoyl chloride, is a valuable and versatile intermediate in organic synthesis. Its primary utility as a precursor to 3-chlorobenzonitrile oxide makes it a key component in the construction of isoxazole and isoxazoline heterocycles through [3+2] cycloaddition reactions. The resulting compounds have shown potential in various biological applications, highlighting the importance of 3,α-dichlorobenzaldoxime in medicinal chemistry and drug discovery. Researchers and scientists working with this compound should adhere to strict safety protocols due to the limited availability of specific toxicity data.

References

-

Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions. National Institutes of Health. Available at: [Link]

-

Supporting Information - MPG.PuRe. Available at: [Link]

-

The 1H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N'-(Arylidene) benzo[b]thiophene-2-carbohydrazide (C3). ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences (ZJMS). Available at: [Link]

-

(PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. ResearchGate. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. Available at: [Link]

-

Isoxazole derivatives as new nitric oxide elicitors in plants. Beilstein Journals. Available at: [Link]

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. Available at: [Link]

-

1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. CORE. Available at: [Link]

-

Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Open Research@CSIR-NIScPR. Available at: [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Benzoyl chloride, 3-chloro-. NIST WebBook. Available at: [Link]

-

Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. National Institutes of Health. Available at: [Link]

-

The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. SciELO. Available at: [Link]

-

Chlorination of Oximes with Aqueous H2O2/HCl System: Facile Synthesis of gem-Chloronitroso- and gem-Chloronitroalkanes, gem-Chloronitroso- and gem-Chloronitrocycloalkanes. ResearchGate. Available at: [Link]

-

1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. OALib. Available at: [Link]

-

Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Royal Society of Chemistry. Available at: [Link]

-

Chlorination of Oximes with Aqueous H2O2/HCl System: Facile Synthesis of gem-Chloronitroso. Thieme. Available at: [Link]

-

3-Chloro-N-hydroxy-N'-phenyl-benzamidine. SpectraBase. Available at: [Link]

-

Novel Isoxazole-Based Antifungal Drug Candidates. PubMed. Available at: [Link]

-

(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide. National Institutes of Health. Available at: [Link]

-

(E)-N-Hydroxybenzimidoyl chloride. PubChem. Available at: [Link]

-

13 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemicke Zvesti. Available at: [Link]

-

Benzoyl chloride, 3-chloro-. NIST WebBook. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

3-Chloro-4-hydroxybenzoic acid. NIST WebBook. Available at: [Link]

-

Benzoyl chloride, 3-chloro-. NIST WebBook. Available at: [Link]

-

3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Chlorobenzoyl chloride(618-46-2) 1H NMR spectrum [chemicalbook.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. arcjournals.org [arcjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. fishersci.com [fishersci.com]

Methodological & Application

synthesis of isoxazoles using alpha,3-Dichlorobenzaldoxime

Application Note: Strategic Synthesis of 3-(3-Chlorophenyl)isoxazoles via

Introduction & Significance

-Dichlorobenzaldoxime (systematically 3-chloro-This reagent serves as a shelf-stable surrogate. Under mild basic conditions, it undergoes dehydrochlorination to generate 3-chlorobenzonitrile oxide in situ. This transient species engages in a [3+2] cycloaddition with alkynes to yield 3,5-disubstituted isoxazoles with high regioselectivity.[1]

Key Advantages of this Protocol:

-

Stability: Avoids the handling of explosive or dimer-prone isolated nitrile oxides.

-

Modularity: Compatible with a vast array of dipolarophiles (alkynes, alkenes, enamines).

-

Atom Economy: High-yield transformation with minimal byproduct formation (HCl salts).

Mechanistic Insight

The synthesis proceeds via a Huisgen 1,3-Dipolar Cycloaddition . The reaction is bimolecular and concerted but asynchronous.

-

Dipole Generation: The base (typically Triethylamine, TEA) abstracts the acidic proton from the oxime hydroxyl group. The subsequent elimination of the chloride ion generates the linear nitrile oxide dipole.

-

Cycloaddition: The nitrile oxide (4

component) reacts with the alkyne (2 -

Regioselectivity: With terminal alkynes, steric and electronic factors heavily favor the 3,5-disubstituted isoxazole over the 3,4-isomer. The oxygen of the dipole typically aligns with the more substituted carbon of the alkyne in the transition state, but for terminal alkynes, the carbon-carbon bond formation is faster at the unsubstituted terminus.

Critical Control Point: The rate of base addition is the governing variable. If the concentration of free nitrile oxide becomes too high, it will dimerize to form furoxan (1,2,5-oxadiazole-2-oxide), a "dead-end" side product.

Visualizing the Pathway

Figure 1: Mechanistic pathway highlighting the critical competition between productive cycloaddition and parasitic dimerization.

Experimental Protocols

Protocol A: Standard Organic Synthesis (DCM/TEA)

Recommended for medicinal chemistry library generation and non-polar substrates.

Reagents:

- -Dichlorobenzaldoxime (1.0 equiv)[2]

-

Terminal Alkyne (1.1 – 1.2 equiv)

-

Triethylamine (Et

N) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve

-Dichlorobenzaldoxime (e.g., 1.0 mmol, 224 mg) and the chosen Alkyne (1.1 mmol) in anhydrous DCM (10 mL). -

Temperature Control: Cool the solution to 0°C using an ice bath. Note: Cooling is essential to suppress dimerization during the initial burst of dipole formation.

-

Base Addition (Crucial): Dissolve Et

N (1.2 mmol, 167 µL) in DCM (2 mL). Add this solution dropwise over 20–30 minutes using a syringe pump or pressure-equalizing dropping funnel. -

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. Monitor by TLC (silica, Hexane/EtOAc) for the disappearance of the oxime.

-

Workup:

-

Quench with water (10 mL).

-

Extract with DCM (2 x 15 mL).

-

Wash combined organics with 1M HCl (to remove excess TEA), then brine.

-

Dry over Na

SO

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (typically 5-10% EtOAc in Hexanes).

Protocol B: Green Aqueous Synthesis

Recommended for polar substrates or eco-friendly process development.

Reagents: